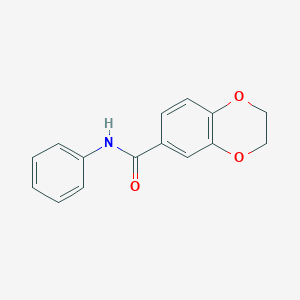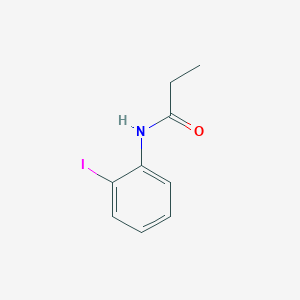
3,5-Ditert-butyl-4-methoxybenzoic acid
Übersicht
Beschreibung
3,5-Ditert-butyl-4-methoxybenzoic acid (DTBMA) is a chemical compound that belongs to the family of benzoic acids. It is widely used in various scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 3,5-Ditert-butyl-4-methoxybenzoic acid is based on its ability to scavenge free radicals and prevent oxidative damage. 3,5-Ditert-butyl-4-methoxybenzoic acid acts as an electron donor, which helps to stabilize free radicals and prevent them from damaging cellular components.
Biochemical and Physiological Effects:
3,5-Ditert-butyl-4-methoxybenzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve insulin sensitivity and reduce the risk of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-Ditert-butyl-4-methoxybenzoic acid in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and can be used in a wide range of applications. However, 3,5-Ditert-butyl-4-methoxybenzoic acid has some limitations, including its solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-Ditert-butyl-4-methoxybenzoic acid, including exploring its potential as a therapeutic agent for various diseases, such as cancer and metabolic disorders. Additionally, further research is needed to understand the mechanism of action of 3,5-Ditert-butyl-4-methoxybenzoic acid and to develop new methods for synthesizing and using this compound in various applications.
Conclusion:
In conclusion, 3,5-Ditert-butyl-4-methoxybenzoic acid is a unique and versatile chemical compound that has many scientific research applications. Its stability, low toxicity, and unique properties make it an attractive compound for use in various fields, including pharmaceuticals, materials science, and biotechnology. With further research and development, 3,5-Ditert-butyl-4-methoxybenzoic acid has the potential to make significant contributions to scientific advancements in the future.
Wissenschaftliche Forschungsanwendungen
3,5-Ditert-butyl-4-methoxybenzoic acid is widely used in various scientific research applications, including as an antioxidant, a stabilizer, a preservative, and a UV absorber. It is also used in the synthesis of other organic compounds, such as liquid crystals, polymers, and pharmaceuticals.
Eigenschaften
Produktname |
3,5-Ditert-butyl-4-methoxybenzoic acid |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
3,5-ditert-butyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(17)18)9-12(13(11)19-7)16(4,5)6/h8-9H,1-7H3,(H,17,18) |
InChI-Schlüssel |
XLICOLVSHXFUJG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide](/img/structure/B253101.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B253104.png)
![N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B253108.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253115.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253116.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)

